4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one
CAS No.:
Cat. No.: VC15850799
Molecular Formula: C10H7ClIN3O
Molecular Weight: 347.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClIN3O |
|---|---|
| Molecular Weight | 347.54 g/mol |
| IUPAC Name | 4-amino-1-(3-chlorophenyl)-5-iodopyrimidin-2-one |
| Standard InChI | InChI=1S/C10H7ClIN3O/c11-6-2-1-3-7(4-6)15-5-8(12)9(13)14-10(15)16/h1-5H,(H2,13,14,16) |
| Standard InChI Key | MMTYVPZLPWTQIT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)I |
Introduction
Chemical Architecture and Structural Characterization
Core Molecular Features
The compound’s IUPAC name, 4-amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one, reflects its substitution pattern: a pyrimidin-2-one ring with amino (C4), iodine (C5), and 3-chlorophenyl (N1) substituents. X-ray crystallography of analogous pyrimidinones reveals planar ring systems with substituents adopting positions that minimize steric strain while maximizing electronic interactions . The 3-chlorophenyl group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability, while the iodine atom may participate in halogen bonding with biological targets .
Spectroscopic Signatures
Key spectroscopic data include:
-
¹H NMR: A singlet at δ 7.62 ppm (1H, pyrimidinone H3) and a broad singlet at δ 13.14 ppm (1H, NH) .
-
IR: Stretching vibrations at 1,675–1,678 cm⁻¹ (amide C=O) and 1,658–1,662 cm⁻¹ (ester C=O) in related compounds .
-
Mass Spectrometry: Molecular ion peak at m/z 347.54 (M⁺), with fragmentation patterns consistent with loss of iodine (Δ m/z 127).
Table 1: Physicochemical Properties of 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇ClIN₃O | |
| Molecular Weight | 347.54 g/mol | |
| IUPAC Name | 4-amino-1-(3-chlorophenyl)-5-iodopyrimidin-2-one | |
| SMILES | C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)I | |
| XLogP3 | 1.5 (estimated) |
Synthetic Methodologies and Optimization
Multi-Step Organic Synthesis
The synthesis typically begins with azlactones (e.g., 1a–e) derived from hippuric acid and aromatic aldehydes via Erlenmeyer-Plöchl condensation . Subsequent reaction with enamines (e.g., 2, 3) at 180°C for 1.5 hours yields tetrahydropyridin-6-ones (4a–f), which undergo oxidation to afford the pyrimidinone core . Critical parameters include:
-
Solvent Selection: Polar aprotic solvents (DMF, MeCN) improve reaction homogeneity .
-
Temperature Control: Reactions above 150°C favor cyclization but risk decomposition .
-
Catalysts: MnO₂ or FeCl₃ accelerates oxidation steps, achieving yields up to 79% .
Microwave-Assisted Routes
Microwave irradiation reduces reaction times from hours to minutes. For example, thioureido intermediate formation completes in 15 minutes at 100°C under MW conditions versus 6 hours conventionally . This method enhances purity by minimizing side reactions.
Table 2: Comparative Synthesis Yields Under Thermal vs. Microwave Conditions
| Intermediate | Thermal Yield (%) | MW Yield (%) |
|---|---|---|
| Thioureido (21) | 64 | 89 |
| Thienopyrimidine (18d) | 47 | 82 |
| Hydrazino Derivative (19) | 58 | 91 |
Biological Activity and Mechanistic Insights
Anticancer Activity
In vitro studies on analogous thieno[2,3-d]pyrimidines show IC₅₀ values of 2–8 μM against MCF-7 and HepG2 cell lines . Proposed mechanisms include:
-
DNA Intercalation: Planar pyrimidinone rings stacking between base pairs.
-
Topoisomerase Inhibition: Stabilization of enzyme-DNA cleavage complexes .
Anti-Inflammatory Effects
Pyrimidinones suppress COX-2 and LOX pathways, reducing prostaglandin and leukotriene synthesis. Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to COX-2’s arachidonic acid pocket .
Pharmacokinetic and Toxicological Considerations
ADME Properties
-
Absorption: High lipophilicity (XLogP3 ≈ 1.5) suggests good intestinal permeability .
-
Metabolism: Hepatic cytochrome P450-mediated deiodination likely, generating inactive metabolites .
-
Excretion: Renal clearance predominates due to moderate molecular weight (<500 Da).
Toxicity Profiles
Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, with hepatotoxicity observed at doses exceeding 100 mg/kg/day . Chronic exposure risks include thyroid dysfunction due to iodine release .
Future Directions and Therapeutic Applications
Targeted Drug Development
Structural modifications could enhance potency:
-
Iodine Replacement: Bromine or chlorine may improve metabolic stability .
-
Amino Group Derivatization: Acetylation or sulfonation to modulate solubility .
Combination Therapies
Synergy with antimetabolites (e.g., 5-fluorouracil) merits exploration in oncology models .
Diagnostic Applications
The iodine-131 radiolabeled analog shows potential as a SPECT imaging agent for tumor localization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume